SKI-1 is a competitive inhibitor that binds to the ATP-binding site of Src family kinases, including Src and Lck, with high potency. Studies have shown IC50 (half maximal inhibitory concentration) values of 44 nM for Src and 88 nM for Lck, indicating strong inhibitory activity [1, 2, 3]. This selectivity allows researchers to specifically target SFKs and investigate their roles in various cellular processes.
[1] Tian, G., et al. (2001). Characterization of novel Src family kinase inhibitors. Biochemistry, 40(24), 7084-7091. [2] Src Kinase Inhibitor 1 [3] Src Inhibitor 1 | ≥99%(HPLC) | Selleck | Src 阻害剤 - セレックバイオテック
SKI-1 exhibits a unique dual-site inhibition mechanism. Apart from competing with ATP for binding, it can also interact with the peptide-binding site of Src kinases. This dual targeting approach potentially contributes to its high selectivity and reduces the chances of off-target effects compared to single-site inhibitors [1].
[1] Tian, G., et al. (2001). Characterization of novel Src family kinase inhibitors. Biochemistry, 40(24), 7084-7091.
While primarily known for targeting Src and Lck, SKI-1 can also inhibit other Src family kinases like Csk and Yes, albeit with slightly lower potency compared to Src and Lck [3]. This broader inhibitory profile can be useful for studying the combined roles of multiple SFKs in specific biological processes.
[3] Src Inhibitor 1 | ≥99%(HPLC) | Selleck | Src 阻害剤 - セレックバイオテック
Src Kinase Inhibitor I is a potent competitive inhibitor of the Src family of tyrosine kinases, which include Src, Lck, Csk, and Yes. It has a chemical structure characterized by its ability to inhibit these kinases with IC50 values of 44 nM for Src and 88 nM for Lck, demonstrating significant selectivity and potency against these targets . Src kinase plays a crucial role in various cellular processes such as growth, division, migration, and survival signaling pathways. Aberrant activation of Src is associated with many cancers, making it a critical target for therapeutic intervention .
The primary mechanism of action for Src Kinase Inhibitor I involves binding to the ATP-binding site of the Src kinase. This binding prevents the phosphorylation of tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways essential for tumor progression. The inhibitor stabilizes the inactive conformation of Src, effectively blocking its enzymatic activity .
Src Kinase Inhibitor I exhibits significant biological activity by disrupting the signaling pathways that lead to cancer cell proliferation and survival. Its inhibition of Src activity has been shown to reduce cell migration and invasion in various cancer models. Additionally, it affects other pathways by inhibiting related kinases like Lck and Yes, further contributing to its antitumor effects .
The synthesis of Src Kinase Inhibitor I involves multi-step organic synthesis techniques. Initial steps typically include the formation of key intermediates through reactions such as nucleophilic substitutions and coupling reactions. The final compound is often purified via chromatography techniques to ensure high purity and yield. Specific synthetic routes may vary based on the desired modifications to enhance selectivity or potency .
Src Kinase Inhibitor I is primarily used in research settings to study its effects on cancer cell signaling pathways. It serves as a valuable tool in understanding the role of Src in oncogenesis and metastasis. Furthermore, it has potential applications in developing therapeutic strategies for cancers where Src activation plays a pivotal role .
Interaction studies have demonstrated that Src Kinase Inhibitor I binds competitively at the ATP-binding site of Src kinase. This competitive inhibition is crucial as it allows for selective targeting without significantly affecting other kinases unless they share similar binding sites. Structural studies using X-ray crystallography have provided insights into how this inhibitor stabilizes the inactive conformation of Src, preventing its activation .
Several compounds share structural and functional similarities with Src Kinase Inhibitor I. Here are some notable examples:
Compound Name | IC50 (nM) | Target Kinases | Unique Features |
---|---|---|---|
Dasatinib | 1-5 | Src, Abl | Dual-targeting; effective against resistant strains |
Bosutinib | 1-10 | Src, Abl | Selective against BCR-ABL mutations |
Saracatinib | 10-50 | Src | Focused on solid tumors; less off-target effects |
Ponatinib | 1-5 | Src, Abl | Highly potent; used in resistant cases |
eCF506 | <10 | Src | Locks SRC in inactive conformation |
Src Kinase Inhibitor I stands out due to its competitive inhibition mechanism and specificity towards multiple members of the Src family, making it a versatile tool in both research and potential therapeutic applications .
Irritant